Dual-Isotope Precision: A Technical Guide to L-Alanine (1-13C; 15N)
Dual-Isotope Precision: A Technical Guide to L-Alanine (1-13C; 15N)
The following technical guide details the research applications of L-Alanine (1-13C; 15N) , focusing on its unique utility in dual-isotope metabolic flux analysis (MFA) and solid-state NMR.
Content Type: Technical Guide / Whitepaper Target Audience: Metabolic Engineers, NMR Spectroscopists, and Drug Development Scientists.[1]
Executive Summary
L-Alanine (1-13C; 15N) is a stable isotope-labeled amino acid characterized by a Carbon-13 label at the carboxyl position (C1) and a Nitrogen-15 label at the
This unique atomic arrangement drives its two primary high-value applications:
-
13C15N-Metabolic Flux Analysis (MFA): It functions as a "bond integrity" probe.[1] By tracking whether the
C and N labels remain correlated or separate, researchers can quantify the precise rate of transamination versus protein synthesis. -
Solid-State NMR (REDOR): It serves as a "molecular ruler."[1] The specific distance between the C1 and N nuclei (
2.5 Å) makes it an ideal calibration standard for Rotational Echo Double Resonance (REDOR) experiments used to determine peptide backbone conformation.
Section 1: 13C15N-Metabolic Flux Analysis (MFA)
The "Bond Integrity" Probe
In metabolic research, standard single-isotope tracing (e.g., [1-13C]Alanine) tracks the carbon skeleton but loses information about nitrogen assimilation.[1] L-Alanine (1-13C; 15N) overcomes this by allowing simultaneous monitoring of Carbon (energy/backbone) and Nitrogen (biosynthesis) fluxes.[1]
The Mechanism of Action: The utility relies on the metabolic fate of the C-N bond during the Alanine Cycle :
-
Pathway A (Protein Synthesis): The alanine is incorporated directly into a polypeptide chain. The
C and N labels remain coupled within the same molecule. -
Pathway B (Transamination via ALT): Alanine Aminotransferase (ALT) transfers the amino group to
-ketoglutarate to form glutamate.[1] The N label moves to glutamate, while the C label remains on the resulting pyruvate. The labels separate .
By quantifying the ratio of doubly-labeled species (
Visualization: The Divergent Fate Pathway
The following diagram illustrates how the dual labels track the bifurcation of metabolic flux.
Caption: Metabolic fate tracking. Protein synthesis preserves the C-N couple (Green path), while transamination segregates the labels into distinct metabolic pools (Red path).
Section 2: Solid-State NMR & REDOR Applications
The "Molecular Ruler"
In solid-state NMR, REDOR (Rotational Echo Double Resonance) is the gold standard for measuring weak heteronuclear dipolar couplings, which are directly related to internuclear distance (
L-Alanine (1-13C; 15N) is the quintessential calibration standard for these experiments because:
-
Defined Geometry: The distance between the Carboxyl Carbon (
C ) and the Amine Nitrogen ( N) is rigidly defined by the intervening -carbon geometry (approx 2.5 Å). -
Isolation: The absence of
C labeling at the -position eliminates strong homonuclear C- C couplings (J-coupling 55 Hz) that would otherwise interfere with the delicate C- N dipolar measurement.[1]
Experimental Logic:
-
S0 Spectrum: A standard echo experiment where the
C signal is observed. -
S Spectrum: The same experiment, but with
N -pulses applied during the echo period. These pulses prevent the averaging of the C-N dipolar interaction. -
Result: The difference in intensity (
) is plotted against mixing time. The curvature of this dephasing curve yields the precise internuclear distance.
Section 3: Mass Spectrometry (LC-MS/MS)
The "Ultimate" Internal Standard
In quantitative proteomics and metabolomics, L-Alanine (1-13C; 15N) serves as an ideal Internal Standard (IS).[1]
-
Mass Shift (M+2): The compound has a molecular weight of roughly 91.07 Da (vs. 89.09 Da for natural alanine). This +2 Da shift is sufficient to avoid overlap with the M+0 (natural) and M+1 (natural isotope abundance) peaks of endogenous alanine in high-resolution MS.[1]
-
Matrix Correction: As a stable isotope-labeled analog, it co-elutes perfectly with endogenous alanine but is distinguishable by mass.[1] This allows it to experience the exact same ionization suppression or enhancement effects, providing the highest possible quantification accuracy.
Quantitative Data Summary:
| Parameter | Natural L-Alanine | L-Alanine (1-13C; 15N) | Application Note |
| Monoisotopic Mass | 89.0477 Da | 91.0483 Da | Distinct M+2 peak for MS quantitation.[1] |
| NMR Spin System | 12C (Silent) - 14N (Q) | 13C (Spin 1/2) - 15N (Spin 1/2) | Active in double-resonance NMR. |
| C1-N Distance | ~2.5 Å | ~2.5 Å | Dipolar coupling constant |
| Flux Fate | Indistinguishable | Separable | Distinguishes synthesis vs. degradation.[1] |
Section 4: Experimental Protocol (13C15N-MFA)
Objective: To quantify the flux of alanine transamination in mammalian cell culture.
Experimental Setup
-
Medium Preparation: Prepare custom DMEM lacking standard alanine.[1] Supplement with L-Alanine (1-13C; 15N) at physiological concentration (e.g., 0.4 mM).[1]
-
Control: Prepare a parallel culture with unlabeled L-Alanine to establish natural abundance baselines.
Cell Culture & Quenching[1]
-
Incubation: Culture cells (e.g., HEK293 or CHO) for 24–48 hours to achieve isotopic steady state.[1]
-
Quenching: Rapidly wash cells with ice-cold saline.[1] Quench metabolism immediately by adding 80% cold Methanol (-80°C) . This stops enzymatic activity instantly, preserving the metabolic snapshot.
Extraction & Derivatization[1]
-
Lysis: Scrape cells and vortex/sonicate to release intracellular metabolites.[1]
-
Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet debris. Collect supernatant.
-
Derivatization (GC-MS only): If using GC-MS, dry the supernatant and derivatize with TBDMS (tert-butyldimethylsilyl) to make amino acids volatile.[1] Note: For LC-MS, direct injection is often possible.[1]
Data Acquisition & Analysis
-
MS Method: Operate in SIM (Selected Ion Monitoring) mode.[1]
-
Target M+0 (89 Da), M+1 (90 Da), and M+2 (91 Da) for Alanine.
-
Target M+0 and M+1 for Pyruvate and Glutamate.
-
-
Calculation:
-
Fractional Enrichment (M+2): Represents intact alanine taken up from media.[1]
-
Fractional Enrichment (M+1 Pyruvate): Represents alanine that underwent transamination (N lost, 13C retained).
-
Fractional Enrichment (M+1 Glutamate): Represents nitrogen transfer from the labeled alanine.
-
Flux Modeling Workflow
The following DOT diagram outlines the logic flow for interpreting the MS data.
Caption: Logic flow for distinguishing metabolic pathways based on isotopic mass shift analysis.
References
-
Dual-Isotope MFA Methodology
- Theorell, A., & Nöh, K. (2020). "One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology.
-
Solid-State NMR (REDOR)
- Gullion, T., & Schaefer, J. (1989). "Rotational-echo double-resonance NMR." Journal of Magnetic Resonance.
-
Internal Standards in Mass Spectrometry
- Stokvis, E., et al. (2005). "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
-
Alanine Metabolism & Transport
- Fenn, T. D., et al. (2002). "Structural basis for the specific transport of L-alanine by the bacterial transporter." Biochemistry.
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. l-alanine-13c3,15n — TargetMol Chemicals [targetmol.com]
- 4. High-Resolution Hyperpolarized In Vivo Metabolic 13C Spectroscopy at Low Magnetic Field (48.7 mT) Following Murine Tail-Vein Injection - PMC [pmc.ncbi.nlm.nih.gov]
